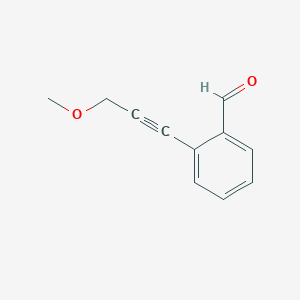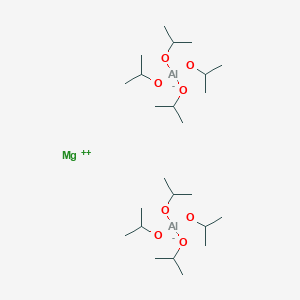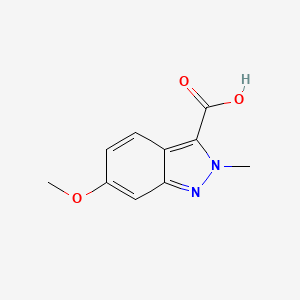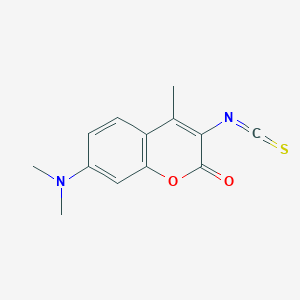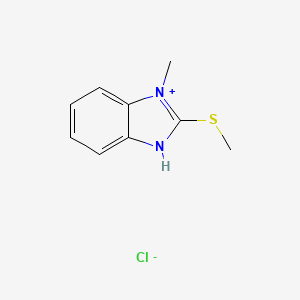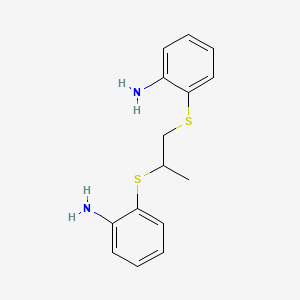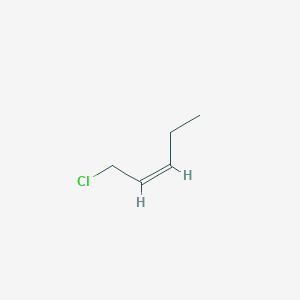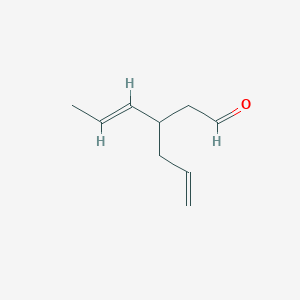
(E)-3-allylhex-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-allylhex-4-enal is an organic compound characterized by the presence of an aldehyde group and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-allylhex-4-enal can be achieved through several methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone, followed by a dehydration step to form the double bond. For instance, the reaction between hexanal and allyl aldehyde under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, followed by selective oxidation to introduce the aldehyde group. Catalysts such as palladium or platinum on carbon are commonly used in these processes to ensure high yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-allylhex-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), Hydrohalic acids (HCl, HBr)
Major Products Formed
Oxidation: (E)-3-allylhex-4-enoic acid
Reduction: (E)-3-allylhex-4-enol
Substitution: Various halogenated derivatives depending on the reagent used
Applications De Recherche Scientifique
(E)-3-allylhex-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. Researchers explore its effects on various microorganisms to develop new antimicrobial agents.
Medicine: Potential applications in drug development due to its ability to interact with biological targets. Studies focus on its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma. It is also used as a starting material for the synthesis of other flavoring agents and fragrances.
Mécanisme D'action
The mechanism of action of (E)-3-allylhex-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The double bond allows for electrophilic addition reactions, which can further modify the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
(E)-3-allylhex-4-enal can be compared with other unsaturated aldehydes such as:
Cinnamaldehyde: Known for its strong antimicrobial properties and use in flavoring.
Citral: Widely used in the fragrance industry and has antimicrobial and anti-inflammatory properties.
Trans-2-hexenal: Commonly found in green leafy vegetables and has a fresh, grassy aroma.
Uniqueness
This compound is unique due to its specific structure, which combines an allyl group with an unsaturated aldehyde
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(E)-3-prop-2-enylhex-4-enal |
InChI |
InChI=1S/C9H14O/c1-3-5-9(6-4-2)7-8-10/h3-4,6,8-9H,1,5,7H2,2H3/b6-4+ |
Clé InChI |
AXXDUGIQNVFOLM-GQCTYLIASA-N |
SMILES isomérique |
C/C=C/C(CC=C)CC=O |
SMILES canonique |
CC=CC(CC=C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


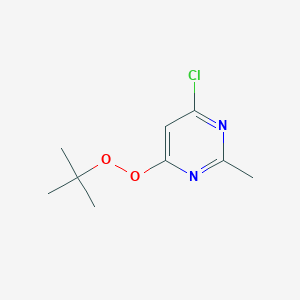
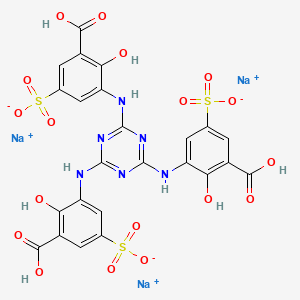
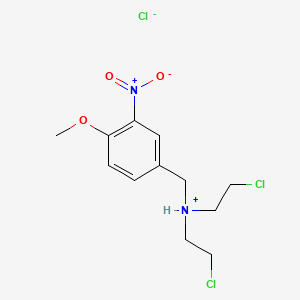
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)
